molecular formula C21H16N2O5S2 B2931723 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 892851-95-5

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2931723
CAS No.: 892851-95-5
M. Wt: 440.49
InChI Key: MQTTYEZUOGFLEI-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H16N2O5S2 and its molecular weight is 440.49. The purity is usually 95%.
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Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a coumarin moiety linked to a thiazole ring and a phenylsulfonamide group. The synthesis typically involves multiple steps:

  • Formation of the Coumarin Moiety : Synthesized via Pechmann condensation.
  • Thiazole Ring Formation : Achieved by reacting α-haloketones with thiourea.
  • Coupling Reaction : The final product is formed by coupling the intermediates under basic conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the coumarylthiazole moiety have shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 128 μg/mL for Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. A study demonstrated that related compounds could inhibit COX-2 activity by up to 47% at concentrations of 20 μM . This suggests that this compound may also possess anti-inflammatory properties.

Anticancer Potential

The anticancer activity of coumarin derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism often involves modulation of pathways related to cell proliferation and apoptosis .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenases.
  • Cellular Pathways : It can modulate signaling pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Studies : A series of coumarin-thiazole derivatives were synthesized and tested against various microbial strains, revealing strong antibacterial and antifungal activities .
  • Inhibition of Cyclooxygenase : Research demonstrated that derivatives could significantly inhibit COX enzymes, highlighting their potential as anti-inflammatory agents .
  • Cytotoxicity Assays : In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Comparative Analysis

CompoundActivity TypeIC50/Effect
N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amideCOX Inhibition47% at 20 μM
Coumarylthiazole DerivativeAntimicrobialMIC 0.25 - 128 μg/mL
Related Coumarin DerivativeCytotoxicityEffective against MCF-7

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S2/c24-19(10-11-30(26,27)15-7-2-1-3-8-15)23-21-22-17(13-29-21)16-12-14-6-4-5-9-18(14)28-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTTYEZUOGFLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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